2-Methyl-4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Description
Electronic Effects
| Compound | Substituents | HOMO-LUMO Gap (eV) |
|---|---|---|
| 2-Methyl-4-phenyl derivative | -CH₃, -C₆H₅, -NH₂, -CH₂C≡CH | 4.12 |
| 4-Phenyl-1H-imidazol-2-amine | -C₆H₅, -NH₂ | 4.98 |
| 5-Methyl-4-phenyl analog | -CH₃, -C₆H₅, -NH₂ | 4.35 |
The propynyl group reduces the HOMO-LUMO gap by 0.86 eV compared to non-alkynylated analogs, enhancing electronic delocalization through conjugation with the imidazole π-system.
Steric Parameters
| Substituent Position | Tolman Cone Angle (°) | A Values (kcal/mol) |
|---|---|---|
| N1-Propynyl | 158° | 1.8 |
| C4-Phenyl | 143° | 3.1 |
| C2-Methyl | 115° | 0.6 |
The bulky propynyl group at N1 creates significant steric encumbrance (158° cone angle), forcing the phenyl ring into a twisted conformation that reduces intermolecular π-stacking interactions compared to unsubstituted analogs.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-5-phenyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H13N3/c1-3-9-16-10(2)15-12(13(16)14)11-7-5-4-6-8-11/h1,4-8H,9,14H2,2H3 |
InChI Key |
JKWCUGPJXBEUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
2-Methyl-4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, identified by its CAS number 1247424-61-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. Its structure includes an imidazole ring, which is pivotal for its biological activity.
Research indicates that the imidazole core is significant in mediating various biological effects. Compounds with similar structures have been shown to interact with multiple biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Exhibits free radical scavenging properties, potentially reducing oxidative stress in cells. |
| Antimicrobial | Demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent. |
| Neuroprotective | May protect neuronal cells from apoptosis and degeneration, relevant in neurodegenerative disorders. |
| Enzyme Inhibition | Potential to inhibit specific enzymes such as MAO-B, which is crucial in the treatment of Parkinson's disease. |
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in various biological assays:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related imidazole derivatives, reporting Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, structural similarities suggest potential effectiveness.
- Neuroprotective Effects : In a neuroprotection study, derivatives of imidazole were shown to reduce neuronal cell death in models of oxidative stress . The mechanism was attributed to the inhibition of apoptotic pathways and modulation of neuroinflammatory responses.
- MAO-B Inhibition : Research on related compounds demonstrated significant MAO-B inhibitory activity, with IC50 values indicating strong potential for treating conditions like Parkinson's disease . Although direct studies on this specific compound are sparse, the structural relevance supports further investigation.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Methyl-4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains. The results indicate significant inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized a series of imidazole derivatives based on this compound and evaluated their anticancer efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating the potential for further development as therapeutic agents against these cancers.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several imidazole derivatives, including this compound. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens. The results confirmed that the compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Propargyl Group (Target Compound) : Introduces electron-withdrawing character via sp-hybridized carbon, enhancing electrophilicity at N1. This contrasts with 1-methyl-4-nitro derivatives , where the nitro group strongly withdraws electrons, increasing acidity at C2.
- Phenyl vs.
- Amine Position : The 5-amine in the target compound differs from 5-(4-methylphenyl)-1H-imidazol-2-amine , where the amine at C2 may participate in hydrogen bonding more readily.
Preparation Methods
Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles
The foundational step involves preparing 5-amino-1,2,3-triazole derivatives through dipolar cycloaddition. As demonstrated by, acetonitrile derivatives react with diethyl 2-azidoacetaldehyde diethyl acetal in dimethyl sulfoxide (DMSO) at 70°C under basic conditions (potassium tert-butoxide). This yields 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles with regioselectivity favoring the 1,4-disubstituted product. For example, 1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazol-5-amine (3a ) is obtained in 78% yield after chromatographic purification (hexane:ethyl acetate, 2:1).
Table 1: Representative Yields of 5-Amino-1,2,3-triazole Intermediates
| Substituent (R) | Yield (%) | Purification Solvent System |
|---|---|---|
| Phenyl | 78 | Hexane:Ethyl Acetate (2:1) |
| 2-Bromophenyl | 65 | Hexane:Ethyl Acetate (3:1) |
| 4-Methoxyphenyl | 72 | Hexane:Ethyl Acetate (1:1) |
Acid-Mediated Cyclization to Imidazoles
The critical transformation involves refluxing the triazole precursor in hydrochloric acid (HCl)-containing alcohols (e.g., ethanol, methanol). Under these conditions, the diethoxyethyl group undergoes hydrolysis to generate an aldehyde intermediate, which facilitates denitrogenative cyclization. For instance, heating 3a in ethanol with 0.5 mL concentrated HCl at 80°C for 3 hours produces 2-methyl-4-phenyl-1H-imidazol-5-amine, which is subsequently alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group. This two-step process achieves an overall yield of 58–64%.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargylation of Preformed Imidazole Cores
An alternative route involves post-synthetic modification of preassembled imidazole frameworks. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the reaction between 2-methyl-4-phenyl-1H-imidazol-5-amine and propargyl azide in anhydrous toluene at 50°C. This method, adapted from, achieves 71% yield of the target compound within 4 hours, with minimal formation of regioisomeric byproducts.
Key Reaction Parameters:
-
Catalyst Loading: 5 mol% CuTC
-
Solvent: Toluene
-
Temperature: 50°C
-
Reaction Time: 4 hours
One-Pot Synthesis via In Situ Azide Formation
Recent advancements enable the in situ generation of propargyl azides from propargyl bromide and sodium azide (NaN3) in dimethylformamide (DMF). Subsequent CuAAC with 2-methyl-4-phenyl-1H-imidazol-5-amine streamlines the synthesis, reducing purification steps and improving scalability.
Paal-Knorr Pyrrole Synthesis Adaptations
Condensation with 1,4-Diones
Hybrid strategies inspired by Paal-Knorr methodology involve condensing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride with 1,4-diones in acetic acid (AcOH) under reflux. While initially developed for pyrrole synthesis, this approach has been adapted for imidazoles by substituting the amine precursor with propargylamine derivatives. Yields range from 51% to 62%, contingent on the electronic nature of the aryl substituents.
Nitro Group Reduction and Functionalization
A nitroimidazole intermediate (e.g., 2-methyl-4-phenyl-1-(prop-2-yn-1-yl)-5-nitro-1H-imidazole) is reduced using hydrogen gas (H2) over palladium on carbon (Pd/C) in ethanol. This step, critical for introducing the amine group, proceeds quantitatively but requires careful exclusion of oxygen to prevent over-reduction.
Solvent and Catalytic System Optimization
Impact of Solvent Polarity
Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but may promote side reactions in CuAAC. Conversely, toluene and dichloromethane (DCM) improve regioselectivity in propargylation steps.
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 46.7 | 68 | 89 |
| Ethanol | 24.3 | 58 | 94 |
| Toluene | 2.38 | 71 | 97 |
Challenges in Regiochemical Control
Competing Alkylation Sites
The N1 and N3 positions of the imidazole ring exhibit comparable reactivity toward propargyl bromide, necessitating stoichiometric control or directing groups. Substituents at C2 (methyl) electronically bias alkylation toward N1, achieving >85% regioselectivity.
Purification of Hydrophobic Byproducts
Chromatographic separation on silica gel with ethyl acetate/hexane gradients effectively removes diarylacetylene byproducts generated during CuAAC.
Q & A
Q. What established synthetic routes are available for 2-Methyl-4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols starting from aromatic precursors. Key steps include:
- Imidazole ring formation via condensation reactions under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or copper salts to enhance regioselectivity .
- Alkyne functionalization : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or click chemistry, often requiring anhydrous solvents (e.g., DMF, dichloromethane) and inert atmospheres .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies addressed?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. Discrepancies between experimental and theoretical data (e.g., unexpected splitting) may arise from tautomerism or solvent effects, requiring DFT calculations for validation .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm, alkyne C≡C at ~2100 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What solvent systems and crystallization conditions yield high-quality single crystals for X-ray diffraction?
Q. How is purity assessed, and what methods mitigate side products during synthesis?
- Analytical HPLC : Using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to detect impurities .
- Side-product minimization : Optimizing stoichiometry (e.g., 1.2:1 molar ratio for alkyne coupling) and employing scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cytochrome P450) or receptors. Docking poses from studies on analogous imidazoles suggest hydrogen bonding with active-site residues and hydrophobic packing of the phenyl group .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity trends, guiding structural modifications .
Q. What strategies resolve contradictions between in vitro bioassay results and computational predictions?
Q. How can X-ray crystallography address challenges in refining disordered alkyne or imidazole moieties?
Q. What methodologies optimize regioselectivity in derivatizing the imidazole ring for structure-activity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
